tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate
Description
tert-Butyl N-[(2-hydroxycyclopentyl)methyl]carbamate (CAS: 913631-66-0, PBLY8159) is a carbamate derivative featuring a cyclopentyl ring substituted with a hydroxymethyl group at the 2-position, protected by a tert-butoxycarbonyl (Boc) group. This compound is a critical intermediate in pharmaceutical synthesis, particularly for chiral molecules where stereochemistry and functional group positioning influence biological activity . Its hydroxy group enables hydrogen bonding, impacting solubility and crystallinity, while the Boc group enhances stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYKJBCLLWWIHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354957-79-1 | |
| Record name | tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method includes the reaction of tert-butyl carbamate with 2-hydroxycyclopentylmethyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in peptide synthesis due to its stability and ease of removal under mild conditions .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzymatic activity. The pathways involved include nucleophilic attack on the carbamate group, leading to the formation of stable enzyme-inhibitor complexes .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The tert-butyl carbamate scaffold is highly modular, with variations arising from substituent type, position, and stereochemistry. Key comparisons include:
Table 1: Structural Comparison of Selected tert-Butyl Carbamates
Physicochemical Properties
- Hydrogen Bonding: The 2-hydroxy group in the target compound forms strong intramolecular hydrogen bonds (O–H···O distance: ~2.77 Å), akin to tert-butyl N-hydroxycarbamate (). This contrasts with amino-substituted analogues (e.g., CAS 1289385-02-9), where NH groups participate in weaker hydrogen bonds .
- Solubility : Hydroxy-substituted carbamates (e.g., PBLY8159) exhibit higher aqueous solubility compared to aryl-substituted derivatives (e.g., bromo-chloro phenyl carbamate) due to polar interactions .
- Stability : Boc protection in all analogues enhances stability under basic conditions, but electron-withdrawing aryl groups () may increase susceptibility to nucleophilic attack compared to aliphatic derivatives.
Research Findings
- Crystallography : Hydrogen-bonding patterns in hydroxy-substituted carbamates () correlate with crystalline packing efficiency, critical for formulation stability.
- Drug Likeness : Aryl-substituted carbamates () show higher logP values (>3) compared to aliphatic derivatives (logP ~1.5–2.5), impacting membrane permeability .
Biological Activity
Tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate is a carbamate derivative notable for its potential biological activities. This compound exhibits various mechanisms of action, making it a subject of interest in pharmacological research. This article reviews its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₉N₁O₃
- Molecular Weight : 215.29 g/mol
- Functional Groups : Carbamate, hydroxyl group, and a tert-butyl moiety.
The presence of the hydroxyl group enhances the compound's reactivity, while the tert-butyl group provides steric protection, influencing binding affinity to biological targets.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This is particularly relevant in the context of neurodegenerative diseases where enzyme dysregulation is prevalent.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by reducing oxidative stress markers in cellular models .
- Neuroprotective Effects : In vitro studies indicate that it may protect astrocytes from apoptosis induced by amyloid beta peptides, potentially offering therapeutic avenues for Alzheimer's disease .
In Vitro Studies
In vitro experiments have demonstrated that this compound possesses several biological activities:
- Neuroprotection : The compound has shown moderate protective effects against amyloid beta-induced cell death in astrocytes. It reduces levels of pro-inflammatory cytokines such as TNF-α and decreases free radical production .
- Enzyme Interaction : It acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in amyloidogenesis and neurotransmitter degradation, respectively .
In Vivo Studies
In vivo assessments have provided additional insights into the compound's efficacy:
- Scopolamine Model : In a scopolamine-induced oxidative stress model in rats, treatment with the compound resulted in a reduction of malondialdehyde (MDA) levels, indicating decreased lipid peroxidation. However, the effects were less pronounced compared to standard treatments such as galantamine .
- Anti-inflammatory Activity : Studies have indicated that related carbamate compounds exhibit significant anti-inflammatory effects when tested using the carrageenan-induced rat paw edema model. The percentage inhibition ranged from 39% to 54% compared to control groups .
Case Studies
A series of case studies have highlighted the potential therapeutic applications of this compound:
- Alzheimer’s Disease : Research indicates that compounds with similar structures can modulate amyloid plaque formation and improve cognitive function in animal models .
- Pain Management : Related compounds have been evaluated for their anti-inflammatory properties, suggesting potential use in managing pain through modulation of inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
